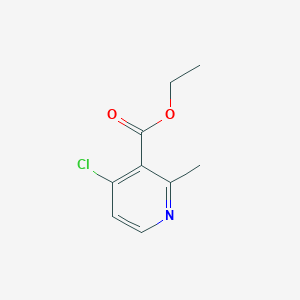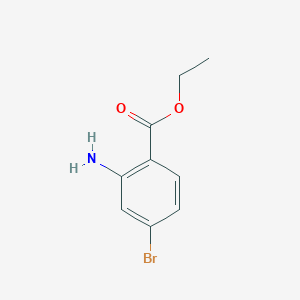
5-Bromo-4-(trifluoromethyl)pyridin-2-ol
Vue d'ensemble
Description
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H3BrF3NO . It is a solid substance and is used for various research and industrial applications .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is 1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-(trifluoromethyl)pyridin-2-ol is a solid substance . It has a molecular weight of 242 . The compound should be stored in a sealed container in a dry room at normal temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One significant application of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is in the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical and agrochemical industries. For instance, it can be used to develop pyrano[2,3-d]pyrimidine scaffolds, recognized for their broad synthetic applications and bioavailability. These scaffolds are investigated for their medicinal properties and serve as key precursors for several bioactive molecules (Parmar, Vala, & Patel, 2023).
Kinase Inhibitors Development
Another application is found in the design of kinase inhibitors, where pyridine-based compounds, like 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, play a pivotal role. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, making them valuable in the treatment of various diseases. Pyrazolo[3,4-b]pyridine, a derivative that can be synthesized from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, is particularly noted for its application in kinase inhibition, highlighting the compound's importance in drug discovery (Wenglowsky, 2013).
Agrochemicals Discovery
Additionally, pyridine-based structures, derivable from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, have been instrumental in the discovery of new agrochemicals. Intermediate Derivatization Methods (IDM) using such pyridine moieties have led to the development of novel fungicides, insecticides, and herbicides. This approach enhances the efficiency of discovering new lead compounds in the agrochemical field, demonstrating the compound’s vital role in developing products to meet the agricultural industry's needs (Guan et al., 2016).
Optoelectronic Materials
Furthermore, pyridine derivatives, including those synthesized from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol, find applications in optoelectronic materials. These compounds are integrated into luminescent small molecules and chelate compounds, contributing to the advancement of organic light-emitting diodes (OLEDs), photovoltaic cells, and image sensors. Their incorporation into π-extended conjugated systems is of great value for creating novel materials for electronic and lighting applications (Lipunova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZVETQYEBOYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601766 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)pyridin-2-ol | |
CAS RN |
109919-32-6 | |
| Record name | 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109919-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















